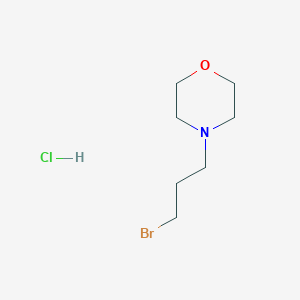

![molecular formula C98H72N4 B3069570 4',4''',4''''',4'''''''-(乙烯-1,1,2,2-四基)四(N,N-二苯基-[1,1'-联苯]-4-胺) CAS No. 1416786-56-5](/img/structure/B3069570.png)

4',4''',4''''',4'''''''-(乙烯-1,1,2,2-四基)四(N,N-二苯基-[1,1'-联苯]-4-胺)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

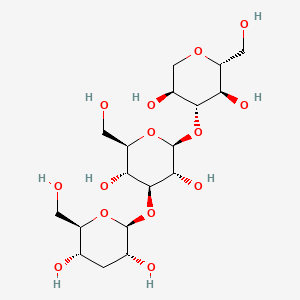

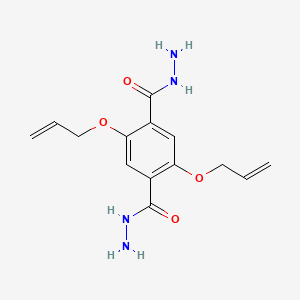

This compound features a tetraphenylethylene core with four terminal aldehyde groups . It is extensively used as an organic linker for synthesizing covalent organic frameworks (COFs) .

Synthesis Analysis

The compound has been used in the construction of three-dimensional porous network structures of Co/Ni-tcbpe via solvothermal conditions . It has also been used in the synthesis of a new covalent organic framework (COF) named Py-DMTA-COF .Molecular Structure Analysis

The molecular formula of the compound is C58H36O16 . It has a high degree of conjugation due to its tetraphenylethylene core .Chemical Reactions Analysis

The aldehyde functional groups of the compound react with amines through imine condensation, forming imine linkages within the COF networks . This reaction has been utilized in the synthesis of a COF named ETTA-PyTTA .Physical and Chemical Properties Analysis

The compound has a molecular weight of 988.9 g/mol . It is a solid at room temperature .科学研究应用

氢键有机骨架

铃木、东内和久崎(2020 年)的一项研究重点介绍了该化合物在构建具有特定拓扑性质的氢键有机骨架 (HOF) 中的应用。该骨架表现出热稳定性和显着的表面积,以及荧光颜色和量子效率方面的机械致变色行为。这一应用对于开发具有交织网络结构的功能性多孔有机材料具有重要意义 (铃木、东内和久崎,2020)。

共价有机骨架

刘等人(2018 年)描述了使用该化合物形成 3D 编织共价有机骨架 (COF)。该骨架被称为 COF-500,是通过亚胺缩合产生的,并表现出动态运动等特性,这在吸附研究和光致发光中很有用 (刘等人,2018)。

金属离子的发光传感

杨等人(2016 年)使用该化合物合成了一种金属有机骨架 (MOF),展示了其在选择性气体吸收和金属离子发光传感中的应用。该多功能 MOF 展示了其在传感应用中的潜力 (杨等人,2016)。

用于 Fe3+ 检测的发光传感器

关等人(2020 年)开发了一种基于该化合物的新型 MOF,作为发光传感器。它对 Fe3+ 和半胱氨酸表现出“关闭/开启”行为,表明其在临床检测和生物成像中的潜力 (关等人,2020)。

金属和硝基芳香族化合物的荧光检测

侯等人(2019 年)合成了该化合物的发光衍生物,用于检测各种金属离子和硝基化合物。这项研究突出了其在基于荧光的传感技术中的应用 (侯等人,2019)。

AIE 和 ILCT 双功能光致发光

朱等人(2016 年)探索了一种具有聚集诱导发射 (AIE) 和配体内电荷转移 (ILCT) 特性的四足型两性离子型配体。这种源自该化合物的配体用于组装镧系元素配合物,表现出独特的光致发光行为 (朱等人,2016)。

作用机制

Target of Action

The primary target of this compound is the Covalent Organic Frameworks (COFs) . It acts as a butterfly-shaped bridging ligand linker for COFs .

Mode of Action

The compound is structurally composed of four 1,1’-biphenyl-4-carbaldehyde units that are connected by an ethene double bond . It forms imine or double bond linkages through polycondensation reactions .

Biochemical Pathways

The compound plays a crucial role in the formation of sp2-carbon-linked covalent organic frameworks (COFs) . This is achieved by using 2,2’- (1,4-phenylene)diacetonitrile and the compound as building blocks . The resulting COF is involved in various applications such as anode active materials, light-emitting diodes, and oil adsorption .

Result of Action

The compound contributes to the formation of COFs that emit bright yellow light with a solid-state photoluminescence quantum yield (PLQY) of 39.2% . When blended in epoxy resin at a concentration of 1.5 wt%, the COF phosphor gives cold WLED, with a color rendering index (CRI) of 83.4, Commission Internationale de L’Eclairage (CIE) chromaticity coordinate of (0.32, 0.29), and luminous efficiency (ηL) of 20.31 lm·W −1 .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, a superhydrophobic ether-based porous organic polymer (E-POP-1), prepared by the condensation of the compound and a pentaerythritol monomer, exhibits superhydrophobicity due to abundant ether groups . When coated on polyurethane as a sponge, E-POP-1@PU can rapidly and selectively adsorb various kinds of oils up to 82 times of its own weight, making it a great candidate for large-scale industrial separation of oils and water .

安全和危害

未来方向

The compound’s use in the synthesis of COFs opens up possibilities for its application in various fields . For instance, the Py-DMTA-COF synthesized using this compound exhibits better photocatalytic activity, broad substrate applicability, and excellent recyclability . This suggests potential future directions in the development of metal-free, base-free, and economical photocatalysts for organic transformations .

生化分析

Biochemical Properties

The compound plays a significant role in biochemical reactions, particularly in the formation of covalent organic frameworks (COFs) . It interacts with various enzymes and proteins, forming a conjugated porous polymer through acid-catalysed Knoevenagel condensation . The nature of these interactions is primarily through the formation of imine or double bond linkages .

Cellular Effects

The effects of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1’-biphenyl]-4-amine) on cellular processes are largely related to its influence on cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism through its interactions with various biomolecules .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves the formation of covalent organic frameworks (COFs) through acid-catalysed Knoevenagel condensation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the compound change over time. It demonstrates great stability, sustaining 500 cycles without significant loss of its capacity

Metabolic Pathways

The compound is involved in several metabolic pathways, interacting with various enzymes and cofactors

Transport and Distribution

The transport and distribution of the compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation may be influenced by these interactions.

属性

IUPAC Name |

N,N-diphenyl-4-[4-[1,2,2-tris[4-[4-(N-phenylanilino)phenyl]phenyl]ethenyl]phenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H72N4/c1-9-25-85(26-10-1)99(86-27-11-2-12-28-86)93-65-57-77(58-66-93)73-41-49-81(50-42-73)97(82-51-43-74(44-52-82)78-59-67-94(68-60-78)100(87-29-13-3-14-30-87)88-31-15-4-16-32-88)98(83-53-45-75(46-54-83)79-61-69-95(70-62-79)101(89-33-17-5-18-34-89)90-35-19-6-20-36-90)84-55-47-76(48-56-84)80-63-71-96(72-64-80)102(91-37-21-7-22-38-91)92-39-23-8-24-40-92/h1-72H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBOVVTUHBQNPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=C(C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H72N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1305.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

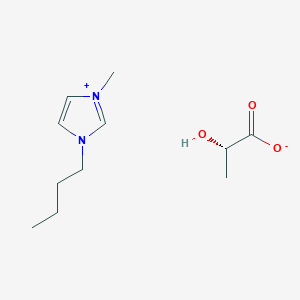

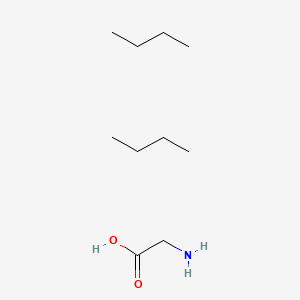

![zinc;1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate](/img/structure/B3069493.png)

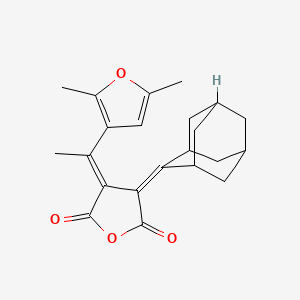

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)

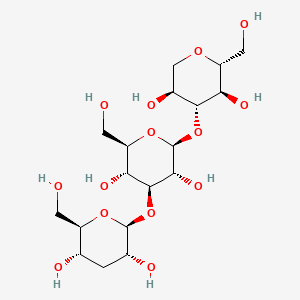

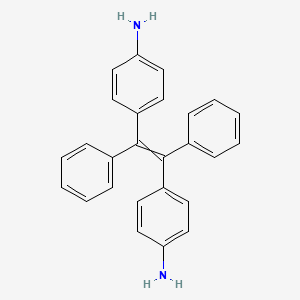

![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069517.png)

![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)

![5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3069554.png)